molecular formula C14H10BrClO2 B1372409 4-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-01-0

4-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No. B1372409
CAS RN: 1160250-01-0
M. Wt: 325.58 g/mol
InChI Key: VWMDCYFZQLDHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .


Molecular Structure Analysis

The SMILES string for 4-[(3-Bromobenzyl)oxy]benzoyl chloride is C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl . This provides a text representation of the molecule’s structure.

Scientific Research Applications

Proteomics Research

4-[(3-Bromobenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for the synthesis of various organic molecules. Its ability to introduce a benzoyl protecting group is particularly valuable in the multi-step synthesis of complex organic compounds .

Medicinal Chemistry

The bromobenzyl moiety of 4-[(3-Bromobenzyl)oxy]benzoyl chloride is significant in medicinal chemistry. It can be used to create pharmacophores, which are parts of molecular structures that are responsible for the biological activity of a drug molecule .

Material Science

This compound can be used in the development of new materials, such as polymers or small molecule organic semiconductors. Its reactive chloride group allows it to participate in polymerization reactions or to be grafted onto surfaces to modify their properties .

Analytical Chemistry

In analytical chemistry, 4-[(3-Bromobenzyl)oxy]benzoyl chloride can be used as a derivatization agent to improve the detectability of certain compounds in chromatographic analysis. It can react with amines or alcohols to form more volatile derivatives suitable for gas chromatography .

Bioconjugation Techniques

This compound finds application in bioconjugation techniques where it is used to attach biomolecules to various substrates or to each other. This is particularly useful in the development of biosensors or in the immobilization of enzymes .

Catalysis

In the field of catalysis, 4-[(3-Bromobenzyl)oxy]benzoyl chloride can be used to synthesize ligands for transition metal catalysts. These catalysts can then be employed in various chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to modify the surface of nanoparticles to enhance their stability, solubility, or to introduce specific functional groups that can be used for further reactions or as targeting moieties in drug delivery systems .

properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDCYFZQLDHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 2
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-[(3-Bromobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.